molecular formula C20H32O8 B14158656 B24C8-Benzo crown ether CAS No. 72216-45-6

B24C8-Benzo crown ether

Cat. No.: B14158656
CAS No.: 72216-45-6
M. Wt: 400.5 g/mol
InChI Key: NJYSMUZHMILTRA-UHFFFAOYSA-N
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Description

B24C8-Benzo crown ether, also known as dibenzo-24-crown-8, is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure, which contains multiple ether groups. The “24” in its name indicates the total number of atoms in the ring, while “8” refers to the number of oxygen atoms. The presence of benzene rings in its structure enhances its ability to interact with aromatic compounds and cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

B24C8-Benzo crown ether can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves scalable macrocyclization reactions. The use of dimesylates as leaving groups and acetonitrile as the solvent has been shown to be effective in producing high yields of the compound .

Mechanism of Action

The mechanism of action of B24C8-Benzo crown ether involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the macrocyclic structure. This complexation is facilitated by the electron-donating properties of the ether groups and the aromatic nature of the benzene rings .

Comparison with Similar Compounds

Similar Compounds

    18-Crown-6: Another crown ether with a smaller ring size and fewer oxygen atoms.

    Dibenzo-18-crown-6: Similar to B24C8-Benzo crown ether but with a smaller ring size.

    Dicyclohexano-24-crown-8: A crown ether with cyclohexane rings instead of benzene rings.

Uniqueness

This compound is unique due to its larger ring size and the presence of benzene rings, which enhance its ability to interact with aromatic compounds and cations. This makes it particularly useful in applications requiring strong and selective cation binding .

Properties

CAS No.

72216-45-6

Molecular Formula

C20H32O8

Molecular Weight

400.5 g/mol

IUPAC Name

2,5,8,11,14,17,20,23-octaoxabicyclo[22.4.0]octacosa-1(28),24,26-triene

InChI

InChI=1S/C20H32O8/c1-2-4-20-19(3-1)27-17-15-25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-16-18-28-20/h1-4H,5-18H2

InChI Key

NJYSMUZHMILTRA-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOC2=CC=CC=C2OCCOCCOCCO1

Origin of Product

United States

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